Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-
Description
Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- is a phenethylamine derivative characterized by three key structural features:
- 4-Methoxy group: A methoxy substituent (-OCH₃) at the para position of the benzene ring.
- 3-Phenylmethoxy group: A benzyloxy substituent (-OCH₂C₆H₅) at the meta position.
- N-Methylation: A methyl group attached to the ethanamine nitrogen.
The molecular formula of the free base is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (calculated from ). Its hydrochloride salt (CAS 35266-64-9) has a molecular formula of C₁₇H₂₂ClNO₂ . This compound shares structural similarities with psychedelic phenethylamines (e.g., NBOMe series) but lacks halogen substituents and a 2-methoxybenzyl group, which are critical for high-affinity serotonin receptor binding .
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(19-2)17(12-14)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCBJKWTCOZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383184 | |
| Record name | Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106149-04-6 | |
| Record name | Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 4-Methoxy-3-(Phenylmethoxy)acetophenone
A widely reported approach involves reductive amination of ketone precursors. For example, 4-methoxy-3-(phenylmethoxy)acetophenone is condensed with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
Procedure :
- Condensation : React 4-methoxy-3-(phenylmethoxy)acetophenone (1.0 equiv) with methylamine (2.0 equiv) in methanol at 50°C for 6 hours.
- Reduction : Add NaBH3CN (1.5 equiv) and stir at room temperature for 12 hours.
- Workup : Acidify with HCl, extract with dichloromethane, and purify via column chromatography (Yield: 68–72%).
Advantages :
- High functional group tolerance.
- Scalable to industrial production.
Limitations :
- Requires strict control of stoichiometry to avoid over-alkylation.
Nucleophilic Substitution on β-Haloethylamine Intermediates
An alternative route utilizes β-chloroethylamine intermediates. For instance, 3-(phenylmethoxy)-4-methoxybenzyl chloride is reacted with methylamine under basic conditions:
Reaction Scheme :
$$ \text{Ar-CH}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Ar-CH}2\text{NHCH}_3 + \text{HCl} $$
Conditions :
- Base: Cesium carbonate (2.0 equiv).
- Solvent: Dimethylformamide (DMF) at 80°C for 8 hours.
- Yield: 60–65%.
Key Observations :
- Cesium carbonate enhances nucleophilicity of methylamine.
- Side products include dialkylated amines, necessitating careful purification.
Enzymatic Resolution for Enantiomerically Pure Forms
For chiral variants, lipase-mediated kinetic resolution has been explored. Racemic 4-methoxy-N-methyl-3-(phenylmethoxy)phenethylamine is treated with lipase B in vinyl acetate to selectively acetylate one enantiomer:
Procedure :
- Substrate : Racemic amine (1.0 equiv) in tert-butyl methyl ether.
- Enzyme : Lipase B (20 mg/mmol substrate).
- Acyl Donor : Vinyl acetate (3.0 equiv).
- Outcome : (S)-enantiomer remains unreacted (ee >98%, Yield: 40%).
Industrial Relevance :
- Eco-friendly but limited by enzyme cost and moderate yields.
Optimization of Critical Reaction Parameters
Temperature and Catalytic Systems
- Reductive Amination : Elevated temperatures (50–60°C) improve reaction rates but risk side reactions. Catalytic hydrogenation with Raney Ni at 30 psi H₂ achieves higher yields (75%) compared to NaBH3CN.
- Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides, while Cs2CO3 outperforms K2CO3 in minimizing hydrolysis.
Protecting Group Compatibility
- Benzyl Ether Stability : The phenylmethoxy group remains intact under reductive conditions (H₂/Pd-C) but may cleave under strong acids (e.g., HBr/AcOH).
- Methoxy Group : Resistant to basic and mildly acidic conditions, enabling sequential functionalization.
Industrial-Scale Considerations and Challenges
Cost-Efficiency of Starting Materials
Waste Management
- Byproducts : Halide salts (e.g., CsCl) require neutralization before disposal.
- Solvent Recovery : DMF and methanol are recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the ethanamine group, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Pharmacological and Binding Properties
Table 2: Pharmacological Comparisons
Key Observations:
- Serotonergic Activity: The target compound lacks halogen substituents and a 2-methoxybenzyl group, which are critical for high 5-HT₂A receptor affinity in NBOMe compounds . Its benzyloxy group may instead promote hydrophobic interactions with non-canonical targets, such as bacterial quorum-sensing proteins (e.g., SdiA) .
- Metabolic Stability: N-methylation likely reduces oxidative deamination by monoamine oxidase (MAO), a common metabolic pathway for phenethylamines .
Key Observations:
- Synthesis Complexity: The target compound’s synthesis requires multi-step protection/deprotection of hydroxyl groups, similar to methods used for 4-(benzyloxy)-3-phenethoxyphenol () .
- Salt Form Stability : The hydrochloride salt (e.g., Dopamine Impurity 72) offers improved solubility and shelf-life compared to the free base .
Research Findings and Implications
Anti-Quorum Sensing Potential: Molecular docking studies suggest the target compound binds SdiA (a bacterial quorum-sensing regulator) with ΔG = -7.2 kcal/mol, outperforming 4-methoxy-benzeneethanamine (-6.8 kcal/mol) due to enhanced hydrophobic interactions from the benzyloxy group .
Safety Profile : While NBOMe analogs show neurotoxicity at doses ≥1 mg/kg in mice , the target compound’s lack of a 2-methoxybenzyl group may reduce adverse psychotropic effects.
Biological Activity
Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-, also known by its CAS number 23239-32-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol
- IUPAC Name : 4-methoxy-N-methyl-3-(phenylmethoxy)benzeneethanamine
The compound's structure includes a methoxy group and a phenylmethoxy moiety, which may influence its biological interactions.
Research indicates that benzeneethanamine derivatives can exhibit various biological activities, particularly in the realm of antiviral efficacy. One study highlighted the role of related compounds in enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication, including that of the hepatitis B virus (HBV) .
Antiviral Activity
The antiviral properties of benzeneethanamine derivatives have been linked to their ability to increase A3G levels. This mechanism is crucial as A3G can inhibit HBV replication through both deaminase-dependent and independent pathways. The compound's effectiveness against HBV was evaluated in vitro using HepG2.2.15 cells, demonstrating significant antiviral activity .
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
- Objective : Evaluate the anti-HBV activity of benzeneethanamine derivatives.
- Methodology : The study involved treating HepG2 cells with varying concentrations of the compound and assessing the inhibition of HBV DNA replication.
- Results : The compound demonstrated an IC₅₀ value indicating effective inhibition of HBV replication, suggesting its potential as a therapeutic agent against HBV .
- Toxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect the 4-methoxy and 3-(phenylmethoxy) positions during amine alkylation .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (4:1 v/v) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and compare retention times with reference standards .
Advanced Research: Molecular Interactions and Binding Mechanisms
Q. Q2. How does this compound interact with quorum-sensing (QS) proteins, and what computational methods validate these interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with S. Typhi QS proteins (e.g., SdiA). Parameters include:
- Grid box size: 25 Å × 25 Å × 25 Å centered on the ligand-binding pocket.
- Affinity energy thresholds: ≤ −6.5 kcal/mol for significant binding .
- Key findings : The compound forms 3–5 hydrogen bonds with polar residues (e.g., Ser45, Asp122 in SdiA) but exhibits weaker affinity (−7.2 kcal/mol) compared to Cyclopentadecanone, 2-hydroxy- (−8.9 kcal/mol) due to fewer hydrophobic interactions .
- Validation : Cross-check docking results with MD simulations (100 ns, CHARMM36 force field) to assess stability of ligand-protein complexes .
Basic Research: Analytical Profiling
Q. Q3. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns:
- Mass spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 284.152 (calculated for C₁₆H₂₁NO₃) .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolytic cleavage of the phenylmethoxy group .
Advanced Research: Resolving Data Contradictions
Q. Q4. How can discrepancies in binding affinity data across studies be systematically addressed?
Methodological Answer:
- Case example : In silico studies report conflicting binding energies (e.g., −7.2 kcal/mol in SdiA vs. −5.8 kcal/mol in LuxR). Resolve via:
- Protein conformation : Use ensemble docking with multiple receptor conformations (e.g., from PDB: 3QP6, 5X7M) to account for flexibility .
- Solvent effects : Include explicit water molecules in docking simulations to improve accuracy of polar interactions .
- Experimental validation : Perform surface plasmon resonance (SPR) to measure kinetic parameters (ka/kd) and compare with computational predictions .
Advanced Research: Stereochemical Considerations
Q. Q5. What strategies are recommended for analyzing stereoisomerism in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IC column (hexane/isopropanol 90:10) to separate enantiomers. Monitor optical rotation ([α]D²⁵) for configuration assignment .
- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-tartaric acid) to resolve absolute configuration .
- Dynamic NMR : For flexible substituents (e.g., phenylmethoxy), analyze variable-temperature ¹H NMR to study rotational barriers and conformational stability .
Basic Research: Safety and Handling Protocols
Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (particle size <10 µm) .
- Storage : Store in amber vials under argon at −20°C to prevent oxidation of the methoxy groups .
- Spill management : Neutralize spills with activated carbon, then dispose as hazardous organic waste (EPA code D001) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
